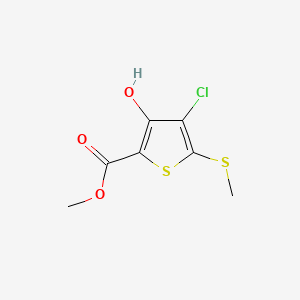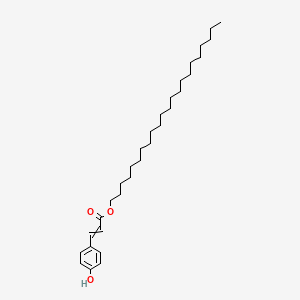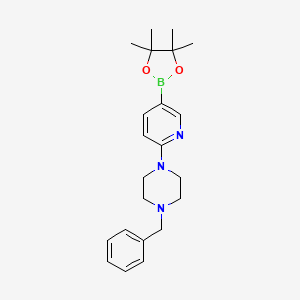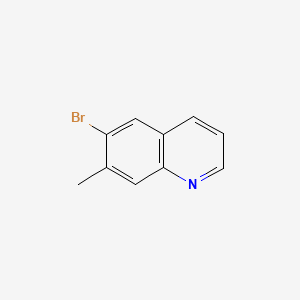
6-Bromo-7-methylquinoline
Descripción general
Descripción
6-Bromo-7-methylquinoline is a chemical compound with the CAS Number: 122759-89-1 . It has a molecular weight of 222.08 and its IUPAC name is 6-bromo-7-methylquinoline . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 6-Bromo-7-methylquinoline involves a reaction between 4-bromo-3-methylaniline and glycerol . The reaction conditions involve heating the mixture for 3 hours . The yield of this synthesis is approximately 31% .Molecular Structure Analysis
The molecular formula of 6-Bromo-7-methylquinoline is C10H8BrN . The InChI code is 1S/C10H8BrN/c1-7-5-10-8 (6-9 (7)11)3-2-4-12-10/h2-6H,1H3 .Physical And Chemical Properties Analysis
6-Bromo-7-methylquinoline is a solid at room temperature . It has a molecular weight of 222.08 and a density of 1.488 . It should be stored in a dry room .Aplicaciones Científicas De Investigación
Drug Discovery
Quinoline, which is the core structure of 6-Bromo-7-methylquinoline, plays a major role in the field of medicinal chemistry . It is a vital scaffold for leads in drug discovery . The bromo and methyl groups could potentially enhance the biological activity of the compound, making it a candidate for drug discovery research.
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . The presence of bromo and methyl groups in 6-Bromo-7-methylquinoline could provide unique reactivity patterns, making it useful in the synthesis of complex organic molecules.
Biological and Pharmaceutical Activities
Quinoline and its derivatives have potential biological and pharmaceutical activities . The specific activities of 6-Bromo-7-methylquinoline would need to be explored through biological testing.
Industrial Applications
Quinoline is an essential heterocyclic compound with potential for industrial applications . The unique properties of 6-Bromo-7-methylquinoline could make it useful in various industrial processes.
Green Chemistry
Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of quinoline . 6-Bromo-7-methylquinoline could potentially be used in these green chemistry applications.
Material Science
Quinoline compounds have been used in the field of material science . The unique properties of 6-Bromo-7-methylquinoline could potentially make it useful in the development of new materials.
Safety and Hazards
The safety information for 6-Bromo-7-methylquinoline includes several hazard statements such as H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Future research could focus on developing more soluble derivatives of 6-Bromo-7-methylquinoline. Other potential applications in areas of biomedical research, such as neurology and immunology, could also be explored.
Relevant Papers Several papers have been published on the synthesis and biological activity of quinoline and its analogues . These papers highlight the versatile applications of quinoline in the fields of industrial and synthetic organic chemistry . They also discuss the various synthesis protocols and findings to tackle the drawbacks of the syntheses and side effects on the environment .
Mecanismo De Acción
Target of Action
6-Bromo-7-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, depending on their specific structures and functional groups .
Mode of Action
Quinoline derivatives are known to exhibit diverse modes of action, often involving interactions with cellular enzymes or receptors . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific effects of 6-Bromo-7-methylquinoline would likely depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of 6-Bromo-7-methylquinoline could potentially be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or organisms . .
Propiedades
IUPAC Name |
6-bromo-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGWSJBVVZOOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728282 | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methylquinoline | |
CAS RN |
122759-89-1 | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)
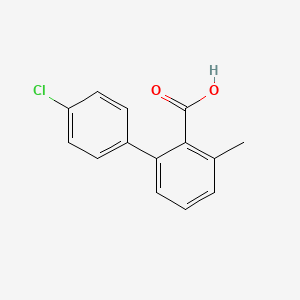


![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
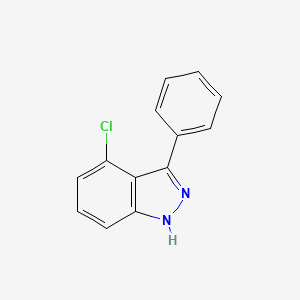
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)


